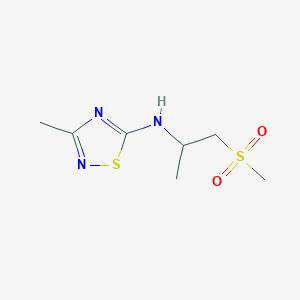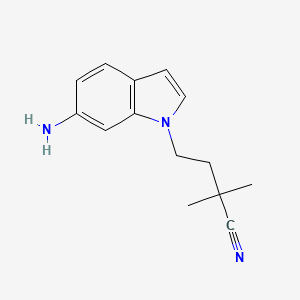
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide, also known as PNU-120596, is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). It has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and chronic pain.
Mécanisme D'action
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. By blocking the activity of α7 nAChR, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide can modulate the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It can modulate the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which are involved in various physiological and pathological processes. Moreover, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide can improve cognitive function, reduce inflammation, and alleviate pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a selective antagonist of α7 nAChR, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. Moreover, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has been extensively studied and characterized, which makes it a reliable tool for scientific research. However, one limitation of 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide. One potential application is in the treatment of Alzheimer's disease, where 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has shown promising results in animal models. Moreover, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide could be investigated for its potential therapeutic effects in other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further research is needed to elucidate the precise mechanisms of action of 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide and its effects on various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide involves the reaction of 4-cyano-4-methylpentanoyl chloride with piperidine-4-carboxamide in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has been widely used in scientific research to investigate the role of α7 nAChR in various physiological and pathological processes. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Moreover, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has been found to have analgesic effects in animal models of chronic pain.
Propriétés
IUPAC Name |
1-(4-cyano-4-methylpentyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-13(2,10-14)6-3-7-16-8-4-11(5-9-16)12(15)17/h11H,3-9H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTUMJNXJDTSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN1CCC(CC1)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)
![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)

![3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589774.png)

![3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589792.png)
![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)
![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)
![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)

![3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)

![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)